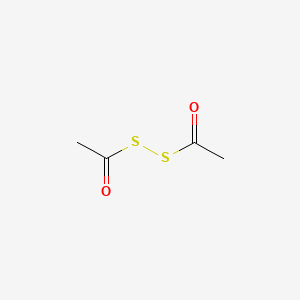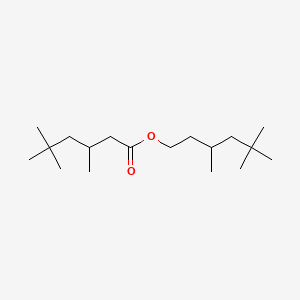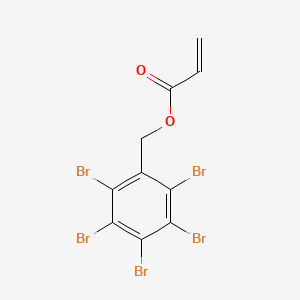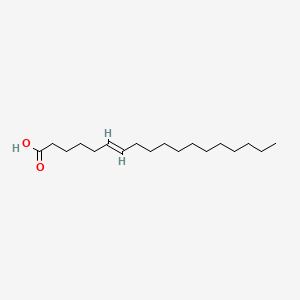
油菜酸
描述
Petroselaidic acid, also known as 6E-octadecenoic acid, is a trans isomer of petroselinic acid . It is a monounsaturated omega-12 fatty acid . The term “petroselinic” means related to, or derived from, oil of Petroselinum, parsley .
Synthesis Analysis
The trans isomer of petroselinic acid is called petroselaidic acid . In chemical analysis, petroselinic acid can be separated from other fatty acids by gas chromatography of methyl esters . Additionally, a separation of unsaturated isomers is possible by argentation thin-layer chromatography .
Molecular Structure Analysis
Petroselaidic acid has a molecular formula of C18H34O2 . It has an average mass of 282.461 Da and a monoisotopic mass of 282.255890 Da .
Physical And Chemical Properties Analysis
Petroselaidic acid is a white powder . It is insoluble in water but soluble in methanol . It has a molecular weight of 282.468 g·mol−1 .
科学研究应用
氧化和化学修饰
油菜酸用中性高锰酸钾氧化,生成结构异构的羟基酮酸,这在化学合成和分析中很重要 (Farooq & Osman, 2010)。此外,异构十八烯酸的次卤化研究表明,油菜酸可以制备氯代和溴代醇,表明在化学合成应用中具有潜力 (Farooq, Osman, & Siddiqui, 2010)。
生物技术和工业应用
油菜酸用于发酵过程以生产新的鼠李糖脂,展示了其在生物技术和工业应用中的潜力。已证明其用途可以产生高纯度的双乙酰化鼠李糖脂内酯,表明其作为发酵过程中的底物的有效性 (Delbeke et al., 2016)。
营养和医学研究
对各种植物来源的脂肪酸组成的研究表明,油菜酸作为主要成分,对营养和医学研究具有重要意义。例如,油菜酸存在于榴莲中,突出了其潜在的药用价值和在工业中的应用 (Adegoke, Jerry, & Ademola, 2019)。
生物合成和遗传研究
已经探索了油菜酸的遗传和生物合成途径,特别是在芫荽中,以了解其生物合成和在其他宿主中进行基因工程的潜力。这项研究提供了对脂肪酸谱和油菜酸生物合成的分子基础的见解,对功能性食品和制药行业具有重要意义 (Yang et al., 2020)。
抗菌和抗病原体应用
油菜酸对诸如粘质沙雷氏菌等病原体中的生物膜形成和毒力因子表现出显着的抑制作用,表明其作为抗病原体的潜力。这为其在治疗感染和药物研究中的应用开辟了途径 (Ramanathan et al., 2018)。
属性
IUPAC Name |
(E)-octadec-6-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVZJPUDSLNTQU-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009340 | |
| Record name | (6E)-6-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Petroselaidic acid | |
CAS RN |
593-40-8, 4712-34-9 | |
| Record name | trans-6-Octadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Petroselinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6E)-6-Octadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is petroselaidic acid and where is it found?
A1: Petroselaidic acid is a trans fatty acid (TFA). While it can be found in small amounts in some foods like dairy products [] and human milk [], petroselaidic acid is not as common as other TFAs like elaidic acid. Notably, it has been detected in the pink root nodules of alfalfa plants inoculated with Sinorhizobia meliloti LL11, suggesting a potential role in nitrogen fixation [].
Q2: What is the molecular formula and molecular weight of petroselaidic acid?
A2: Petroselaidic acid has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol. Unfortunately, the provided abstracts do not delve into detailed spectroscopic data for this compound.
Q3: How does petroselaidic acid compare to its cis isomer, petroselinic acid?
A3: Both petroselaidic acid and petroselinic acid are 6-octadecenoic acids, differing only in the configuration around their double bond. Petroselaidic acid is the trans isomer, while petroselinic acid is the cis isomer. This difference in configuration influences their physical properties, such as melting point and reactivity [, , ]. For example, petroselaidic acid typically has a higher melting point than petroselinic acid due to its trans configuration allowing for closer packing of molecules.
Q4: Are there any analytical methods specifically for detecting and quantifying petroselaidic acid in various matrices?
A6: Gas chromatography (GC) equipped with specific columns like the HP-88 column has been successfully employed to separate and quantify petroselaidic acid in food samples and human milk [, , ]. This technique allows for the differentiation and quantification of various trans fatty acid isomers, including petroselaidic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










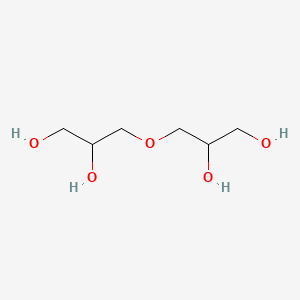
![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3427416.png)
